Clofibric Acid

PPARα pharmacology fibrate comparative potency transactivation assay

Clofibric acid is the essential, non-substitutable reference standard for quantifying fibrate drug exposure—as the common active metabolite of clofibrate, etofibrate, and theofibrate, it is the target analyte in validated bioanalytical methods. Its unique photochemical persistence (t₁/₂ ~100 days) makes it the definitive conservative tracer for wastewater and environmental fate studies. With validated long-term stability (≥4 years at -20°C), a matched deuterated internal standard (clofibric acid-d4), and defined PPARα potency benchmarks (EC₅₀ 55 μM transactivation), this ≥98% purity reference material ensures multi-year analytical reproducibility across pharmacokinetic, environmental, and pharmacological workflows.

Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
CAS No. 882-09-7
Cat. No. B1669207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClofibric Acid
CAS882-09-7
Synonyms2-(4-Chlorophenoxy)-2-methylpropionic Acid
Clofibric Acid
Clofibrinic Acid
NSC 1149
NSC-1149
NSC1149
p-Chlorophenoxyisobutyrate
p-Chlorophenoxyisobutyric Acid
Molecular FormulaC10H11ClO3
Molecular Weight214.64 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)OC1=CC=C(C=C1)Cl
InChIInChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13)
InChIKeyTXCGAZHTZHNUAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Clofibric Acid (CAS 882-09-7): Pharmacologically Active Fibrate Metabolite and Essential Analytical Reference Standard


Clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid, C₁₀H₁₁ClO₃) is the biologically active metabolite of the lipid-lowering prodrugs clofibrate, etofibrate, and theofibrate, formed via tissue and serum esterase-mediated hydrolysis [1][2]. As a synthetic peroxisome proliferator-activated receptor α (PPARα) agonist, clofibric acid serves as the primary reference standard for analytical quantification of fibrate exposure in both pharmacokinetic and environmental monitoring studies, exhibiting moderate lipophilicity (log P ~2.1–2.7, pKa ~3.8) and established stability as a crystalline solid with storage longevity ≥4 years at -20°C [3].

Why Clofibric Acid Cannot Be Interchanged with Other Fibrate Analogs or Prodrugs in Analytical and Research Applications


Clofibric acid cannot be substituted with its prodrug clofibrate or alternative fibric acids such as fenofibric acid or gemfibrozil in analytical workflows due to its distinct physicochemical properties, differential PPARα binding affinity, and unique role as the terminal active metabolite common to multiple fibrate prodrugs. While clofibrate requires esterase-mediated activation to clofibric acid [1], alternative fibric acids exhibit divergent log P values (clofibric acid: ~2.7–3.0; gemfibrozil: ~4.4–4.9 [2]), solubility profiles, and PPARα transactivation potencies that preclude direct analytical interchangeability. Moreover, the deuterated internal standard clofibric acid-d4 is specifically matched to clofibric acid for GC-MS and LC-MS quantification methods [3], and the compound's distinctive environmental persistence profile (t₁/₂ ~100 days in high-latitude winter waters [4]) makes it a unique tracer for fibrate contamination studies that cannot be replaced by other fibrates.

Quantitative Comparative Evidence for Clofibric Acid Versus Fibrate Analogs: Binding Affinity, Potency, and Analytical Differentiation


PPARα Agonist Potency of Clofibric Acid Versus Gemfibrozil and Endogenous Fatty Acids

Clofibric acid demonstrates a PPARα transactivation EC₅₀ of 55.0 ± 3.9 μM, which is statistically comparable to gemfibrozil's EC₅₀ of 59.0 ± 3.9 μM when tested under identical in vitro transactivation assay conditions [1]. This equivalence is notable given that gemfibrozil exhibits substantially higher lipophilicity (log P 4.90 vs 2.96) [1]. However, in a separate coactivator recruitment assay, clofibric acid shows a markedly higher EC₅₀ of 574 μM, placing it in the same low-affinity range as endogenous fatty acid ligands (stearic acid: 428 μM; palmitic acid: 471 μM) [2].

PPARα pharmacology fibrate comparative potency transactivation assay

CYP4A6 Gene Induction Potency of Clofibric Acid in PPAR-G Transfected Cells

Clofibric acid increases CYP4A6 gene expression in RK13 cells transfected with PPAR-G with an EC₅₀ of 80 μM, demonstrating a defined dose-response relationship in this cellular model system . Furthermore, treatment with 1 mM clofibric acid for 4 days induces a 500-fold increase in P450 4A1 RNA and a 280-fold increase in acyl-CoA oxidase and P450 2B1 RNA in hepatocytes relative to control cultures [1].

CYP4A6 gene expression RK13 cell assay fibrate pharmacodynamics

Hepatic Cholesterol Metabolism Effects: Clofibrate (Clofibric Acid Prodrug) Versus Bezafibrate and Ciprofibrate

In rat liver microsome studies, treatment with clofibrate (the prodrug of clofibric acid) showed no effect on HMG-CoA reductase activity regulating cholesterol biosynthesis, whereas bezafibrate produced a 20% decrease in HMG-CoA reductase activity [1]. Clofibrate treatment also left cholesterol 7α-hydroxylase activity (governing bile acid biosynthesis) unaffected, while both bezafibrate and ciprofibrate reduced this activity by 25-30% [1]. All three fibric acid derivatives reduced ACAT activity by 50-70% [1].

hepatic cholesterol metabolism ACAT inhibition fibrate comparative biochemistry

Lipid-Lowering Efficacy Differentiation: Clofibrate Versus Newer Fibric Acid Derivatives

A comprehensive review of fibric acid derivatives indicates that bezafibrate, ciprofibrate, and fenofibrate may produce greater reductions in low-density lipoprotein (LDL) cholesterol than those usually observed with clofibrate and gemfibrozil in type IIA hyperlipoproteinemia [1]. This evidence-based differentiation establishes a hierarchy of LDL-lowering efficacy among the fibrate class, with clofibrate (the clofibric acid prodrug) positioned at the lower end of the efficacy spectrum for this specific lipid parameter [1].

LDL cholesterol reduction fibrate clinical pharmacology comparative lipid-lowering

Aqueous Solubility Profile for In Vitro and In Vivo Formulation Decision-Making

Clofibric acid exhibits differential solubility across common experimental solvents: 16 mg/ml in ethanol, 2 mg/ml in DMSO, 14 mg/ml in dimethyl formamide, and approximately 0.5 mg/ml in PBS (pH 7.2) [1]. This solubility profile informs buffer selection and working concentration limits. The compound remains stable for ≥4 years when stored as a crystalline solid at -20°C [1], and maintains 36-month stability in lyophilized form when kept desiccated at -20°C [2].

compound solubility formulation development assay buffer compatibility

Environmental Photodegradation Half-Life as a Differentiator Among Pharmaceutical Contaminants

Under solar irradiation at 40°N latitude in bi-distilled (salt- and organic-free) water, clofibric acid exhibits a calculated photodegradation half-life of approximately 100 days at 50°N latitude during winter conditions [1]. This persistence markedly contrasts with other pharmaceuticals: sulfamethoxazole (t₁/₂ = 2.4 days), diclofenac (t₁/₂ = 5.0 days), ofloxacin (t₁/₂ = 10.6 days), and propranolol (t₁/₂ = 16.8 days) under identical conditions [1].

environmental persistence photodegradation kinetics aquatic contaminant monitoring

Optimal Scientific and Industrial Application Scenarios for Clofibric Acid Based on Quantitative Differentiation Evidence


Analytical Reference Standard for LC-MS/MS Quantification of Fibrate Exposure in Biological and Environmental Matrices

Clofibric acid serves as the definitive analytical reference standard for quantifying fibrate exposure in pharmacokinetic studies and environmental monitoring programs. As the common active metabolite of clofibrate, etofibrate, and theofibrate, it is the target analyte for assessing systemic exposure following fibrate prodrug administration . Its established purity specification (≥98%, with commercial preparations achieving ≥99.8% HPLC purity ) and the availability of a matched deuterated internal standard (clofibric acid-d4) for GC-MS and LC-MS quantification methods make it the essential reference material for validated bioanalytical methods. The compound's validated storage stability (≥4 years as crystalline solid at -20°C ) ensures long-term reference standard reliability across multi-year study timelines.

Environmental Tracer for Persistent Pharmaceutical Contaminant Fate and Transport Studies

Clofibric acid's exceptional photochemical persistence (calculated t₁/₂ ≈ 100 days at 50°N winter conditions in bi-distilled water, compared to 2.4-16.8 days for other pharmaceuticals ) positions it as a uniquely valuable conservative tracer for studying long-range aquatic contaminant transport, wastewater treatment plant discharge plume delineation, and the evaluation of advanced oxidation processes. The compound is poorly eliminated by conventional wastewater treatment techniques , and its photodegradation rate can be predicted globally using equivalent monochromatic wavelength (EMW) approximations , enabling researchers to use clofibric acid as a benchmark contaminant for modeling pharmaceutical fate in lake and river systems worldwide.

PPARα Pharmacology Research Requiring a Moderate-Affinity Agonist with Defined Potency Benchmarks

For PPARα pharmacology studies where a well-characterized agonist with moderate intrinsic affinity is required, clofibric acid provides multiple validated potency benchmarks: PPARα transactivation EC₅₀ = 55.0 ± 3.9 μM (comparable to gemfibrozil's 59.0 ± 3.9 μM) ; coactivator recruitment EC₅₀ = 574 μM (comparable to endogenous fatty acid ligands) ; and CYP4A6 gene induction EC₅₀ = 80 μM in PPAR-G transfected RK13 cells . This range of defined potency values across different assay formats makes clofibric acid a reproducible reference agonist for calibrating PPARα assay systems and benchmarking novel PPARα ligand development.

Hepatic Peroxisome Proliferation Studies and Cytochrome P450 Induction Research

Clofibric acid is uniquely suited for hepatic enzyme induction studies requiring robust, quantifiable positive control signals. Treatment with 1 mM clofibric acid for 4 days induces a 500-fold increase in P450 4A1 RNA and a 280-fold increase in acyl-CoA oxidase and P450 2B1 RNA in hepatocytes relative to control cultures . This exceptionally high dynamic range of transcriptional induction provides a powerful positive control for studies of PPARα-mediated gene regulation, peroxisome proliferation, and xenobiotic-responsive cytochrome P450 expression, where the magnitude of response enables clear discrimination of test compound effects from background variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clofibric Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.